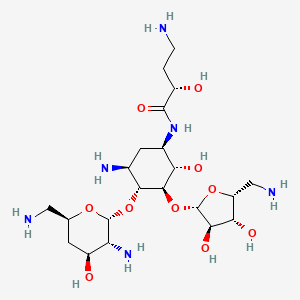
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoxadrol is a ketal.
Aplicaciones Científicas De Investigación
1. Pharmacological Potential
- NMDA Receptor Affinity and Analgesic Properties : Certain dioxolane derivatives, like dexoxadrol and etoxadrol, which are structurally related to 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, have been studied for their potential as analgesics and anesthetics. They are known to possess high affinity for the phencyclidine binding site within the NMDA receptor, a key target for various analgesic drugs (Sax & Wünsch, 2006).
2. Organic Chemistry and Synthesis
- Synthetic Approaches : The synthesis of various analogues of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, including etoxadrol, has been an area of interest. Studies have focused on developing efficient synthetic routes and understanding the absolute configuration of these compounds, which is crucial for their pharmacological properties (Thurkauf et al., 1988).
- Derivative Synthesis : Research has also been conducted on the synthesis of labeled derivatives of these compounds for further study, such as tritium and carbon-14 labeled d-2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride (Hsi, 1974).
3. Materials Science
- Polymer Synthesis and Degradation : In the realm of materials science, derivatives of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine have been used in the synthesis and study of polymers. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been explored to understand its stability and degradation products (Coskun et al., 1998).
Propiedades
Número CAS |
28189-85-7 |
|---|---|
Nombre del producto |
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine |
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine |
InChI |
InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3 |
Clave InChI |
INOYCBNLWYEPSB-XHSDSOJGSA-N |
SMILES isomérico |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |
SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
SMILES canónico |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Otros números CAS |
30163-01-0 |
Sinónimos |
Cl 1848C Cl-1848C etoxadrol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1254968.png)


![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)


![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)



